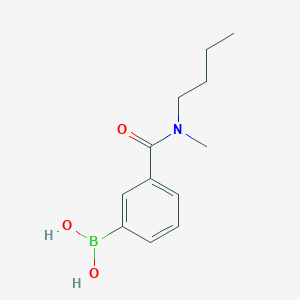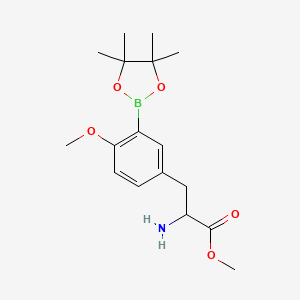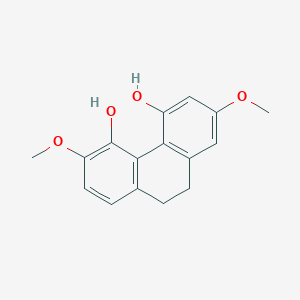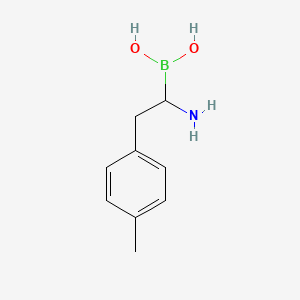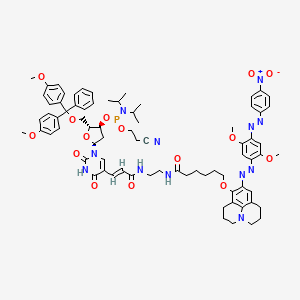
Bbq-650-DT cep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bbq-650-DT cep is synthesized through a series of chemical reactions involving the incorporation of the BlackBerry Quencher 650 moiety into oligonucleotides. The compound is chemically resistant to oligonucleotide synthesis reagents such as iodine and trichloroacetic acid, as well as deblocking solutions like ammonia and ammonium hydroxide .
Industrial Production Methods: The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) for purification. The compound is typically delivered in a lyophilized format and stored at temperatures ranging from -20°C to -70°C .
Análisis De Reacciones Químicas
Types of Reactions: Bbq-650-DT cep undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, making it stable under various synthesis conditions.
Substitution: It can be incorporated into oligonucleotides at the 3’, 5’, or internal positions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions are oligonucleotides labeled with the this compound moiety, which are used in various nucleic acid assays .
Aplicaciones Científicas De Investigación
Bbq-650-DT cep has a wide range of scientific research applications, including:
Mecanismo De Acción
Bbq-650-DT cep functions as a dark quencher by absorbing energy from fluorescent dyes without emitting fluorescence. This quenching mechanism is highly efficient due to the compound’s broad absorption profile, which overlaps with the emission spectra of various long-wavelength fluorophores . The molecular targets and pathways involved include the specific binding of the quencher to the fluorophore-labeled oligonucleotides, resulting in the suppression of fluorescence .
Comparación Con Compuestos Similares
- Black Hole Quencher 1 (BHQ-1)
- Black Hole Quencher 2 (BHQ-2)
- Black Hole Quencher 3 (BHQ-3)
Comparison: Bbq-650-DT cep is unique due to its higher chemical stability and resistance to degradation during oligonucleotide synthesis and deprotection conditions compared to BHQ-2 and BHQ-3 . Additionally, this compound has a broader absorption range (550-750 nm) and a higher dynamic range, making it more suitable for multiplex assays .
Propiedades
Fórmula molecular |
C76H89N12O15P |
|---|---|
Peso molecular |
1441.6 g/mol |
Nombre IUPAC |
N-[2-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]ethyl]-6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanamide |
InChI |
InChI=1S/C76H89N12O15P/c1-50(2)87(51(3)4)104(101-43-17-37-77)103-67-47-71(102-68(67)49-100-76(54-19-11-9-12-20-54,55-24-32-59(95-5)33-25-55)56-26-34-60(96-6)35-27-56)86-48-53(74(91)80-75(86)92)23-36-70(90)79-39-38-78-69(89)22-13-10-14-42-99-73-61-21-16-41-85-40-15-18-52(72(61)85)44-64(73)84-83-63-46-65(97-7)62(45-66(63)98-8)82-81-57-28-30-58(31-29-57)88(93)94/h9,11-12,19-20,23-36,44-46,48,50-51,67-68,71H,10,13-18,21-22,38-43,47,49H2,1-8H3,(H,78,89)(H,79,90)(H,80,91,92)/b36-23+,82-81?,84-83?/t67-,68+,71+,104?/m0/s1 |
Clave InChI |
LMIMPSQRASVNNR-WOEVDFLNSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


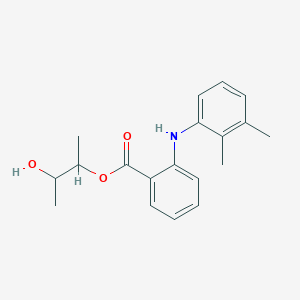

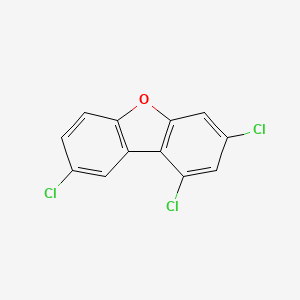
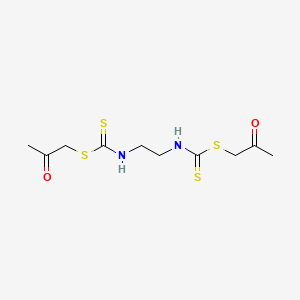
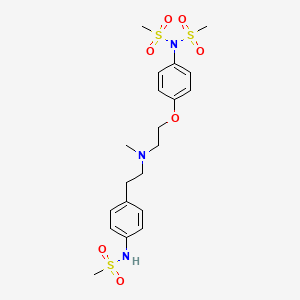
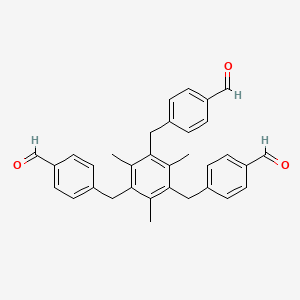
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
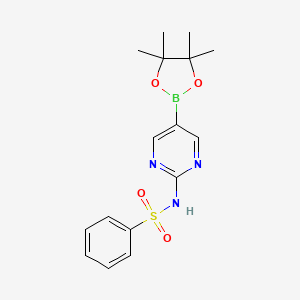

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
